molecular formula C14H10Cl2FNO B332598 N-(3,4-dichlorobenzyl)-2-fluorobenzamide

N-(3,4-dichlorobenzyl)-2-fluorobenzamide

Cat. No.: B332598
M. Wt: 298.1 g/mol
InChI Key: LRUZZTKUCLIVRX-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorobenzyl)-2-fluorobenzamide is a halogenated benzamide derivative characterized by a 3,4-dichlorobenzyl group attached to the amide nitrogen and a fluorine atom at the ortho position of the benzamide ring. This structural motif combines electron-withdrawing substituents (Cl and F), which are known to influence molecular polarity, hydrogen-bonding capacity, and bioavailability . For instance, compounds with dichlorobenzyl moieties, such as N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide, exhibit potent anti-tubercular activity (MIC = 12.5 µg/mL) , highlighting the pharmacological relevance of this substituent.

Properties

Molecular Formula

C14H10Cl2FNO

Molecular Weight

298.1 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-fluorobenzamide

InChI

InChI=1S/C14H10Cl2FNO/c15-11-6-5-9(7-12(11)16)8-18-14(19)10-3-1-2-4-13(10)17/h1-7H,8H2,(H,18,19)

InChI Key

LRUZZTKUCLIVRX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

N-(2,3-Difluorophenyl)-2-fluorobenzamide

  • Structure : Features a 2,3-difluorophenyl group instead of dichlorobenzyl.
  • Key Properties : Fluorine atoms enhance electronegativity and participate in F···H-N hydrogen bonding, stabilizing crystal structures . This compound’s solid-state interactions contrast with the target compound, where chlorine’s larger atomic radius may sterically hinder similar bonding.
  • Relevance : Demonstrates fluorine’s role in modulating molecular conformation, a critical factor in drug design .

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide

  • Structure : Integrates a 1,3,4-oxadiazole ring with a 4-chlorophenyl substituent.
  • Relevance : Highlights how heterocyclic replacements can alter pharmacokinetic profiles.

Dichlorobenzyl-Containing Analogues

N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide

  • Structure : Replaces the benzamide core with a sulfonamide group.
  • Key Properties : Sulfonamides generally exhibit higher acidity and solubility compared to benzamides, which may influence bioavailability .
  • Relevance : Emphasizes the impact of the core functional group on physicochemical properties.

N-(2-Benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide

  • Structure : Incorporates a pyrrolidine ring, adding conformational rigidity.
  • Key Properties : The pyrrolidine moiety may enhance binding specificity to biological targets, such as enzymes or receptors .
  • Relevance : Illustrates the role of cyclic substituents in optimizing target engagement.

Pesticidal Benzamides

Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)

  • Structure : Contains a 2,6-difluorobenzamide core and a urea linkage.
  • Activity : Acts as an insect growth regulator by inhibiting chitin synthesis .
  • Comparison : The target compound’s dichlorobenzyl group may confer broader pesticidal activity due to increased lipophilicity .

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Key Substituents Biological Activity/Property Reference
N-(3,4-Dichlorobenzyl)-2-fluorobenzamide 3,4-Dichlorobenzyl, 2-fluoro Inferred antimicrobial potential
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2,3-Difluorophenyl, 2-fluoro Hydrogen-bonding in crystal lattices
Diflubenzuron 2,6-Difluoro, urea linkage Insect growth inhibition
N-(3,4-Dichlorobenzyl)-3-nitrobenzenesulfonamide Sulfonamide core High solubility

Key Insights:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability, whereas chlorine increases lipophilicity and steric bulk .
  • Dichlorobenzyl Moieties : Associated with antimicrobial and anti-tubercular activities, likely due to enhanced membrane penetration .
  • Heterocyclic Replacements : Oxadiazole or thiadiazole rings (e.g., ) improve stability but may reduce synthetic accessibility compared to benzyl groups .

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